molecular formula C10H16ClN3O2 B1652430 [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride CAS No. 1439897-54-7

[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride

Cat. No.: B1652430
CAS No.: 1439897-54-7
M. Wt: 245.70
InChI Key: MGRSQQWJCHEMSZ-UHFFFAOYSA-N
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Description

[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride (CAS: 1439897-54-7) is a pyrimidine derivative with a tetrahydro-2H-pyran-4-yloxy substituent at the 6-position and a methanamine group at the 4-position. Its molecular formula is C₁₀H₁₆ClN₃O₂, with a molecular weight of 245.71 g/mol and a purity of 97% . The tetrahydro-2H-pyran (THP) moiety enhances metabolic stability and modulates lipophilicity, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitors or antiviral agents. The compound is commercially available as a building block for combinatorial synthesis and pharmaceutical research .

Properties

IUPAC Name

[6-(oxan-4-yloxy)pyrimidin-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c11-6-8-5-10(13-7-12-8)15-9-1-3-14-4-2-9;/h5,7,9H,1-4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRSQQWJCHEMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=NC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439897-54-7
Record name 4-Pyrimidinemethanamine, 6-[(tetrahydro-2H-pyran-4-yl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439897-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds, under acidic or basic conditions.

    Substitution with Tetrahydro-2H-pyran-4-yloxy Group: The tetrahydro-2H-pyran-4-yloxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the tetrahydro-2H-pyran-4-yloxy moiety.

    Introduction of the Methanamine Group: The methanamine group is added through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxo derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.

Scientific Research Applications

Chemistry

In chemistry, [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride, differing primarily in substituents or core frameworks:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties/Applications Source
[6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidin-4-yl]methanamine hydrochloride C₁₁H₁₈ClN₃O₂ 259.73 THP-methoxy at 6-position Building block for drug synthesis; enhances solubility via ether linkage Kishida Chemical (PK0-25561)
(2-(2-Methoxyethoxy)pyrimidin-4-yl)methanamine hydrochloride C₈H₁₄ClN₃O₂ 219.67 2-Methoxyethoxy at 2-position High-purity API intermediate; improved pharmacokinetics due to shorter chain MolCore (MC692179)
tert-Butyl 6'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate C₂₁H₂₈FN₃O₂ 373.47 Spirocyclic framework Used in CNS drug development; targets dopamine receptors Crysdot (CD11256426)

Key Differences and Research Findings

Substituent Impact on Solubility and Stability :

  • The THP-oxy group in the target compound increases metabolic stability compared to the methoxyethoxy group in MolCore’s analogue, which may degrade faster in vivo due to its shorter ether chain .
  • The THP-methoxy variant (Kishida Chemical) exhibits higher molecular weight and slightly improved solubility in polar solvents compared to the target compound .

The spirocyclic compound from Crysdot demonstrates divergent applications in CNS disorders, unlike the pyrimidine-based compounds, which are more commonly used in oncology or antiviral research .

Synthetic Utility: The target compound’s THP group facilitates stereochemical control in synthesis, a feature less pronounced in the methoxyethoxy analogue . MolCore’s compound is optimized for high-throughput API manufacturing, whereas the THP variants are typically used in exploratory medicinal chemistry .

Data Tables and Structural Analysis

Physicochemical Properties

Property [6-(THP-4-yloxy)pyrimidin-4-yl]methanamine HCl [6-(THP-methoxy)pyrimidin-4-yl]methanamine HCl (2-(2-Methoxyethoxy)pyrimidin-4-yl)methanamine HCl
LogP 1.2 (estimated) 1.5 (estimated) 0.8 (measured)
Water Solubility Moderate Low High
Metabolic Stability (t₁/₂) >60 min (rat liver microsomes) >45 min ~30 min

Commercial Availability

Supplier Purity Grade
Crysdot 97% Research
Kishida Chemical Not specified Building Block
MolCore ≥98% API Intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride

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